2'-chloro-5-methyl-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 2’ position, a methyl group at the 5 position, and an amine group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-chloro-5-methyl-[1,1’-biphenyl]-3-amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The methyl group is introduced at the 5 position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2’-chloro-5-methyl-[1,1’-biphenyl]-3-amine may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-chloro-5-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the biphenyl structure allows for hydrophobic interactions with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2’-Chloro-[1,1’-biphenyl]-3-amine: Lacks the methyl group at the 5 position.
5-Methyl-[1,1’-biphenyl]-3-amine: Lacks the chlorine atom at the 2’ position.
2’-Chloro-5-methyl-[1,1’-biphenyl]: Lacks the amine group at the 3 position.
Uniqueness
2’-Chloro-5-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of all three functional groups (chlorine, methyl, and amine) on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
1368632-78-3 |
---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.7 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.